Structural Differentiation: Alpha-Methoxy Substitution in 2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile (CAS 1484437-84-4) vs. Unsubstituted Analog
The target compound contains a methoxy group at the alpha-carbon of the acetonitrile side chain, a structural feature absent in the unsubstituted analog 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile (CAS 754159-15-4) . This substitution increases the molecular weight from 121.14 g/mol to 151.17 g/mol and introduces an additional hydrogen bond acceptor site, which may alter solubility profiles and metabolic stability in downstream applications .
| Evidence Dimension | Molecular Structure and Physicochemical Properties |
|---|---|
| Target Compound Data | C7H9N3O; MW = 151.17 g/mol; Contains alpha-methoxy group |
| Comparator Or Baseline | 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile (CAS 754159-15-4): C6H7N3; MW = 121.14 g/mol; No alpha-methoxy group |
| Quantified Difference | ΔMW = +30.03 g/mol; Structural difference: Presence of -OCH3 at alpha-carbon vs. -H |
| Conditions | Comparison based on molecular formula and published physicochemical data |
Why This Matters
The alpha-methoxy group provides a distinct handle for further derivatization and alters physicochemical properties, making the compound non-interchangeable with the unsubstituted analog in synthetic routes where steric or electronic effects at the alpha-position are critical.
